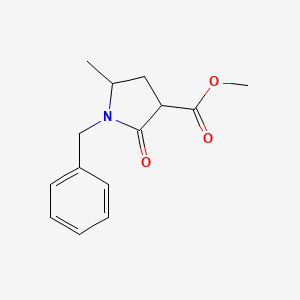
Methyl 1-benzyl-5-methyl-2-oxopyrrolidine-3-carboxylate
Cat. No. B8676495
M. Wt: 247.29 g/mol
InChI Key: HQCYCWOJYFKSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08357709B2
Procedure details


A solution of A-1 (7.2 g, 38.0 mmol) at −78° C. in THF (100 ml) was treated with 38.0 ml (76 mmol) of a 2.0 M solution of LDA in heptane/THF/ethylbenzene. After stirring for 30 minutes at −78° C., 6.85 g (76 mmol) of dimethyl carbonate was added and the solution was warmed to room temperature and allowed to stir for 6 hours. The reaction was quenched with 1M aqueous HCl and extracted three times with EtOAc. The combined organic extracts were washed with water, brine, dried over MgSO4, filtered and concentrated by rotary evaporation. The residue was purified on silica gel with EtOAc in hexanes to provide a mixture of diastereomers A-2 as an amber oil. The mixture was carried through the following sequence without separation. Data for A-2: LC/MS rt=1.62 min; m/z (M+H)=248.0 found: 248.1 required.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])[CH3:7])[CH3:4].[C:9](=O)([O:12][CH3:13])[O:10]C.[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].C1C[O:25]CC1.C(C1C=CC=CC=1)C>C1COCC1>[CH2:15]([N:5]1[CH:6]([CH3:7])[CH2:8][CH:4]([C:9]([O:12][CH3:13])=[O:10])[C:3]1=[O:25])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
Step Two
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 minutes at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with 1M aqueous HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on silica gel with EtOAc in hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of diastereomers A-2 as an amber oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was carried through the following sequence without separation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
LC/MS rt=1.62 min
|
|
Duration
|
1.62 min
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(CC1C)C(=O)OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
